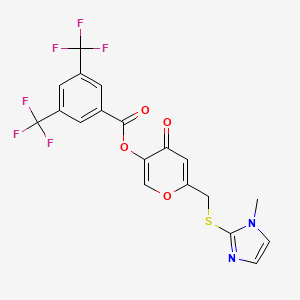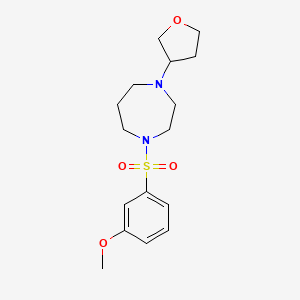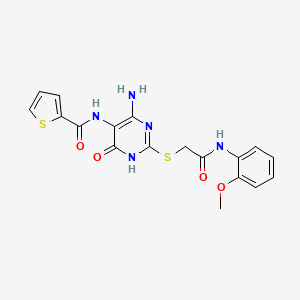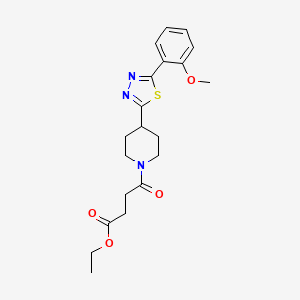![molecular formula C20H28N4O2S B2771155 3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689768-48-7](/img/structure/B2771155.png)
3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and morpholine substituents. Key steps include:
Formation of the Quinazolinone Core: This is usually achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidine Group: This step involves the alkylation of the quinazolinone core with 4-methylpiperidine.
Addition of the Morpholine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the piperidine ring, potentially leading to the formation of dihydroquinazolinones or reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzyme activity or receptor binding. Key pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-methylpiperidin-1-yl-1,3,5-triazine: Shares the piperidine group but has a different core structure.
Morpholin-4-yl-1,3,5-triazine: Contains the morpholine group and a triazine core.
Uniqueness
3-[2-(4-methylpiperidin-1-yl)ethyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-15-4-6-22(7-5-15)8-9-24-19(25)17-14-16(23-10-12-26-13-11-23)2-3-18(17)21-20(24)27/h2-3,14-15H,4-13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFCDGUMGKHBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methyl)(prop-2-yn-1-yl)amine hydrochloride](/img/structure/B2771073.png)
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)
![N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2771077.png)


![2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2771081.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)
![N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

![8-[(dibenzylamino)methyl]-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771090.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771092.png)
